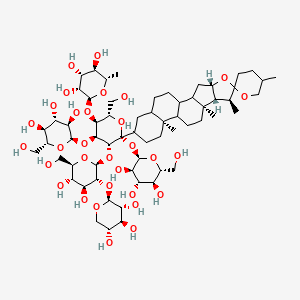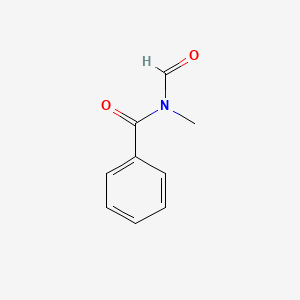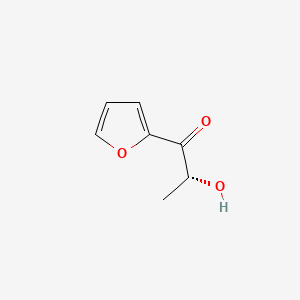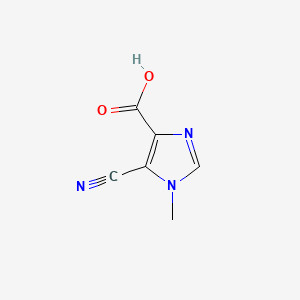
3-HYDROXY-4-(5-NITROPYRIDYLAZO)PROPYLANI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-(5-nitropyridylazo)propylani: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a nitropyridylazo group, and a propylani group. This compound is often used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(5-nitropyridylazo)propylani typically involves the following steps:
Formation of the Nitropyridylazo Group: This step involves the nitration of pyridine to form 5-nitropyridine, followed by the azo coupling reaction with an appropriate diazonium salt.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or a hydroxylating agent.
Attachment of the Propylani Group: The final step involves the attachment of the propylani group through a substitution reaction, typically using a propylating agent under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Hydroxy-4-(5-nitropyridylazo)propylani can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxy or nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, and other reducing agents.
Substitution: Various alkylating or acylating agents under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxy-4-(5-nitropyridylazo)propylani is used as a reagent in analytical chemistry for the detection and quantification of metal ions. Its ability to form colored complexes with metal ions makes it valuable in spectrophotometric analysis.
Biology: In biological research, this compound is used as a staining agent for the visualization of specific cellular components. Its ability to bind to certain biomolecules allows for detailed cellular imaging.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments. Its stability and reactivity make it suitable for producing high-quality colorants.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-(5-nitropyridylazo)propylani involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be detected spectrophotometrically. In biological systems, it can interact with cellular components, allowing for visualization and analysis.
Molecular Targets and Pathways:
Metal Ions: The compound forms complexes with metal ions, which can be used for detection and quantification.
Biomolecules: It binds to specific biomolecules, enabling detailed imaging and analysis.
Comparación Con Compuestos Similares
3-Hydroxy-4-(4-nitrophenylazo)propylani: Similar in structure but with a different azo group.
3-Hydroxy-4-(5-nitrobenzylazo)propylani: Similar in structure but with a different substituent on the azo group.
Uniqueness: 3-Hydroxy-4-(5-nitropyridylazo)propylani is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to form colored complexes with metal ions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
143205-66-7 |
|---|---|
Fórmula molecular |
C17H21N5Na2O6S |
Peso molecular |
469.424 |
Nombre IUPAC |
3-[[(4E)-4-[(5-nitropyridin-2-yl)hydrazinylidene]-3-oxocyclohexa-1,5-dien-1-yl]-propylamino]propane-1-sulfonic acid;sodium |
InChI |
InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;;/h4-7,11-12H,2-3,8-10H2,1H3,(H,18,20)(H,26,27,28);;/b19-15+;; |
Clave InChI |
VPNUNTXOOLDZDJ-WTBAQZMLSA-N |
SMILES |
CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1.[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B582981.png)
![Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate](/img/structure/B582983.png)


![N-[1-(3-Chloropyridin-4-yl)ethyl]-N-methylthiourea](/img/structure/B582990.png)

